molecular formula C14H10N2O3 B2568330 2-(((5-Methylisoxazol-3-YL)amino)methylene)indane-1,3-dione CAS No. 1024040-63-8

2-(((5-Methylisoxazol-3-YL)amino)methylene)indane-1,3-dione

Cat. No.: B2568330
CAS No.: 1024040-63-8
M. Wt: 254.245
InChI Key: ZIFDJKWLGGDWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((5-Methylisoxazol-3-YL)amino)methylene)indane-1,3-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an indane-1,3-dione core linked to a 5-methylisoxazole moiety through an amino methylene bridge, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((5-Methylisoxazol-3-YL)amino)methylene)indane-1,3-dione typically involves the reaction of 5-methylisoxazol-3-amine with indane-1,3-dione under specific conditions. One common method includes the use of a condensation reaction where the amino group of 5-methylisoxazol-3-amine reacts with the carbonyl group of indane-1,3-dione, forming the desired product .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis likely follows similar routes as laboratory methods but on a larger scale. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(((5-Methylisoxazol-3-YL)amino)methylene)indane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(((5-Methylisoxazol-3-YL)amino)methylene)indane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(((5-Methylisoxazol-3-YL)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Properties

IUPAC Name

3-hydroxy-2-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-8-6-12(16-19-8)15-7-11-13(17)9-4-2-3-5-10(9)14(11)18/h2-7,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTYLDFLVHXZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N=CC2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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